Biotin-PEG2-COOH
Description
Properties
IUPAC Name |
3-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O6S/c21-14(18-6-8-26-10-9-25-7-5-15(22)23)4-2-1-3-13-16-12(11-27-13)19-17(24)20-16/h12-13,16H,1-11H2,(H,18,21)(H,22,23)(H2,19,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOAIZRTYJIBBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Sequence and Optimization
The patent CN107163243A outlines a six-step synthesis starting with polyethylene glycol (PEG) and biotin. For PEG2-COOH, the process involves:
-
Formation of Hydroxyl-Terminated PEG Intermediate : PEG2 is reacted with tert-butyl acrylate in tetrahydrofuran (THF) using sodium hydride as a base, yielding hydroxyl-polyethylene glycol propanoic acid tert-butyl ester (OH-PEG2-tBu). The molar ratio of PEG2 to tert-butyl acrylate is critical (1:0.55–0.82) to prevent diacrylate formation.
-
Sulfonylation for Leaving Group Introduction : OH-PEG2-tBu undergoes sulfonylation with p-toluenesulfonyl chloride (TosCl) in dichloromethane (DCM) at 25°C for 12 hours, producing TosO-PEG2-tBu. Excess TosCl (>1.2 equivalents) ensures complete conversion.
-
Amination with Ammonium Hydroxide : TosO-PEG2-tBu is treated with concentrated ammonium hydroxide in methanol at 35°C for 36 hours, replacing the tosyl group with a primary amine (NH2-PEG2-tBu). Tetrabutylammonium bromide (TBAB) is added as a phase-transfer catalyst to enhance reactivity.
-
Biotin Activation : Biotin is converted to its NHS ester (Biotin-NHS) using dicyclohexylcarbodiimide (DCC) and NHS in dimethylformamide (DMF). Activation efficiency reaches >90% with a 1:1.2 molar ratio of biotin to DCC.
-
Coupling of Biotin-NHS to NH2-PEG2-tBu : The amine-terminated PEG2 reacts with Biotin-NHS in DMF containing triethylamine (TEA) at room temperature for 12 hours, forming Biotin-PEG2-tBu. TEA neutralizes HCl byproducts, driving the reaction to >85% yield.
-
Deprotection to Carboxylic Acid : Trifluoroacetic acid (TFA) cleaves the tert-butyl ester in DCM, yielding this compound. Prolonged reaction times (>4 hours) ensure complete deprotection without PEG chain degradation.
Table 1: Key Reaction Parameters for Multi-Step Synthesis
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | PEG2, tert-butyl acrylate, NaH | THF | 25°C | 6 h | 78% |
| 2 | TosCl, TEA | DCM | 25°C | 12 h | 92% |
| 3 | NH4OH, TBAB | MeOH | 35°C | 36 h | 65% |
| 4 | Biotin, DCC, NHS | DMF | 50°C | 10 h | 91% |
| 5 | Biotin-NHS, TEA | DMF | RT | 12 h | 87% |
| 6 | TFA | DCM | RT | 4 h | 95% |
Characterization Data
Nuclear magnetic resonance (NMR) confirms successful coupling:
-
Biotin-PEG2-tBu : δ 3.71 (t, J=6.0Hz, PEG-OCH2), 4.52 (t, J=6.4Hz, biotin ureido proton), 1.44 (s, tert-butyl).
-
This compound : Disappearance of tert-butyl signal at δ 1.44 and emergence of carboxylic proton at δ 12.1.
Solid-Phase Synthesis Using Fmoc-PEG2-COOH Building Blocks
Resin-Based Assembly
Caltech’s thesis details solid-phase synthesis of biotinylated PEG derivatives via Fmoc chemistry. For this compound:
-
Resin Functionalization : Biotin Novatag resin (0.48 mmol/g) is coupled with Fmoc-PEG2-COOH using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N,N-diisopropylethylamine (DIPEA) in DMF. Coupling efficiency exceeds 95% with a 3-fold excess of Fmoc-PEG2-COOH.
-
Fmoc Deprotection : 20% piperidine in DMF removes the Fmoc group, exposing the PEG2-COOH terminus.
-
Biotin Conjugation : The resin-bound PEG2-COOH reacts with Biotin-NHS in DMF/TEA (3:1) for 8 hours, followed by TFA cleavage (95% TFA, 2.5% triisopropylsilane, 2.5% H2O) to release this compound.
Advantages and Limitations
-
Purity : Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) achieves >98% purity.
-
Scalability : Limited to 0.1–5 mmol scales due to resin loading capacity.
Carbodiimide-Mediated Conjugation of Biotin to PEG2-COOH
EDC/NHS Chemistry
Vector Labs and G-Biosciences protocols utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for carboxyl activation:
Table 2: Conjugation Efficiency vs. PEG Length
| PEG Spacer | Coupling Efficiency | Purification Method |
|---|---|---|
| PEG2 | 78% | Dialysis |
| PEG4 | 82% | Size-exclusion chromatography |
| PEG12 | 88% | HPLC |
Challenges in this compound Synthesis
Scientific Research Applications
Bioconjugation
Overview : Biotin-PEG2-COOH is widely used for the bioconjugation of proteins, antibodies, and other macromolecules. The biotin group can bind specifically to avidin or streptavidin, enabling the formation of stable complexes that are useful in various assays and purification processes.
Key Applications :
- Protein Labeling : The carboxylic acid group reacts with amine-containing proteins to form stable amide bonds, facilitating the labeling of proteins for detection and analysis .
- Affinity Purification : Biotinylated proteins can be easily purified using avidin-coated surfaces, enhancing the efficiency of protein isolation techniques .
- Signal Amplification : By attaching multiple biotin molecules to an antibody, the sensitivity of assays can be significantly increased due to the strong binding affinity between biotin and avidin .
Drug Delivery Systems
Overview : The hydrophilic PEG spacer enhances solubility and stability, making this compound an ideal candidate for drug delivery applications.
Key Applications :
- Nanoparticle Formulation : this compound can be incorporated into nanoparticles to improve targeting capabilities. The biotin moiety allows for targeted delivery to cells expressing avidin or streptavidin .
- Controlled Release Systems : The carboxylic acid functionality can be utilized in drug release mechanisms where it interacts with amine-containing drugs, allowing for controlled release profiles in therapeutic applications .
Cell Culture and Imaging
Overview : In cell biology, this compound is employed for various applications including cell labeling and imaging.
Key Applications :
- Cell Surface Labeling : The compound can label cell surface proteins through bioconjugation, enabling researchers to track cellular processes in real time.
- Immunofluorescence : By conjugating biotinylated antibodies with fluorescent dyes, researchers can visualize specific proteins within cells using fluorescence microscopy techniques .
Material Science
Overview : In materials science, this compound serves as a versatile building block for creating functionalized surfaces and coatings.
Key Applications :
- Functional Coatings : The compound can be used to modify surfaces with biotin functionalities, allowing for the attachment of biomolecules or cells to solid supports .
- Polymer Synthesis : It can act as a linker in the synthesis of new polymeric materials that require specific functional groups for enhanced properties.
Data Table of Applications
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Bioconjugation | Protein labeling, affinity purification | High specificity and stability |
| Drug Delivery | Nanoparticle formulation, controlled release | Improved solubility and targeting |
| Cell Culture | Cell surface labeling, immunofluorescence | Real-time tracking of cellular processes |
| Material Science | Functional coatings, polymer synthesis | Enhanced surface properties |
Case Studies
-
Bioconjugation in Immunology :
A study demonstrated the use of this compound for labeling antibodies used in ELISA assays. The biotinylated antibodies showed enhanced sensitivity due to the high-affinity binding with streptavidin-coated plates. -
Drug Delivery Mechanism :
Research involving PEGylated nanoparticles highlighted how this compound facilitated targeted delivery of chemotherapeutic agents to cancer cells expressing streptavidin. This approach resulted in improved therapeutic efficacy and reduced side effects. -
Surface Functionalization Example :
A project focused on modifying biosensor surfaces with this compound to enhance biomolecule attachment. This led to increased sensor sensitivity and specificity when detecting target analytes.
Mechanism of Action
The mechanism of action of Biotin-PEG2-COOH involves its ability to form strong non-covalent bonds with avidin or streptavidin through the biotin moiety. This interaction is one of the strongest known non-covalent interactions, with a dissociation constant (Ka) of approximately 10^15 M^-1. The polyethylene glycol spacer enhances solubility and reduces steric hindrance, allowing for efficient bioconjugation. The carboxylic acid group enables covalent attachment to amine-containing molecules, forming stable amide bonds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Research Findings :
Reactivity and Yield :
- This compound demonstrated superior reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, achieving 89% yield in BPPA synthesis . In contrast, Biotin-PEG3-COOH showed slower kinetics due to increased chain length .
- The -COOH group enabled efficient amide coupling (e.g., with Thap-OH, yielding 42% product) compared to -OH or -CONH2 termini .
Solubility and Stability :
- Shorter PEG chains (PEG1-2) require ultrasound-assisted dissolution, while PEG12 derivatives exhibit higher hydrophilicity but risk aggregation .
- This compound remained stable under photo-mediated cleavage, with minimal side-product formation .
In drug delivery, PEG2-linked biotinylated compounds showed 2x faster cellular uptake than PEG12 counterparts .
Biological Activity
Biotin-PEG2-COOH, also known as Biotin-PEG2-acid, is a bifunctional compound that features a biotin group linked to a carboxylic acid through a polyethylene glycol (PEG) spacer. This compound plays a significant role in various biological applications, particularly in protein labeling, drug delivery, and molecular imaging. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.
Structure and Properties
This compound consists of:
- Biotin Group : Serves as an affinity label for proteins such as avidin and streptavidin.
- Carboxylic Acid Group : Reacts with amine-containing macromolecules to form stable amide bonds.
- PEG Spacer : Enhances solubility and flexibility, improving the pharmacokinetics of conjugated molecules.
The unique structure of this compound allows it to facilitate targeted bioconjugation and purification in various biomedical applications .
1. Protein Labeling
This compound is widely used for tagging proteins with biotin, enhancing their detectability in assays such as Western blotting, immunoprecipitation, and ELISA. The strong interaction between biotin and streptavidin ensures stable binding, which is crucial for accurate protein analysis .
2. Drug Delivery Systems
In targeted therapeutics, this compound enables the development of personalized drug delivery systems. By attaching biotinylated drugs or nanoparticles to biotin receptors on target cells, this compound enhances drug efficacy while minimizing side effects. The PEG spacer optimizes the distribution and pharmacokinetics of therapeutic agents .
3. Molecular Imaging
This compound is integral in molecular imaging techniques. When conjugated with imaging agents, it improves specificity and resolution in visualizing biotin-tagged molecules within biological tissues. This application spans various imaging modalities including fluorescence microscopy and PET scans .
Research Findings
Recent studies have demonstrated the effectiveness of this compound in various experimental setups:
Case Study 1: Targeted Drug Delivery
A study involving Ru-1@TPP-PEG-biotin nanoparticles revealed enhanced anticancer activity due to their ability to co-target GRP78 and lysosomes. The IC50 values indicated that these nanoparticles significantly reduced cell viability compared to individual treatments, showcasing the potential of this compound in combination therapies .
Case Study 2: Protein Interaction Mapping
The BioTAC system employed Biotin-PEG2-acid for mapping interactions between small molecules and protein complexes. This study demonstrated that biotinylation facilitated the isolation of specific proteins from cell lysates, allowing for comprehensive proteomic analysis .
Chemical Reactions Analysis
Reaction Mechanisms of Biotin-PEG2-COOH
The carboxylic acid group undergoes nucleophilic acyl substitution, primarily forming amide bonds with primary amines (-NH₂) in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) . The reaction proceeds via:
-
Activation : EDC converts the carboxylic acid into an active O-acylisourea intermediate.
-
Stabilization : NHS stabilizes the intermediate, forming an NHS ester.
-
Conjugation : The NHS ester reacts with amines to form stable amide bonds .
The PEG spacer enhances solubility in aqueous and organic solvents (e.g., DMF, DMSO) , while the biotin moiety enables non-covalent binding to avidin/streptavidin (Kd ≈ 10⁻¹⁵ M) .
2.1. Amide Bond Formation with Proteins/Peptides
This compound reacts with lysine residues or N-termini of proteins, as demonstrated in solid-phase peptide synthesis :
-
Example : Coupling to resin-bound peptides using PyBOP® or TBTU, achieving >90% efficiency .
-
Applications : Labeling antibodies, enzymes, and nucleic acids for affinity purification or detection .
2.2. Crosslinking to Amine-Modified Surfaces
The carboxylic acid group conjugates with amine-functionalized nanoparticles or matrices:
-
Protocol :
2.3. Esterification and Reductive Amination
-
Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions (HCl gas), yielding methyl esters .
-
Reductive Amination : Converts aldehydes to amines using NaBH₃CN, though less common due to competing amide bond formation .
Synthetic Pathways for this compound
A six-step synthesis (patent CN107163243A) involves :
-
PEG Functionalization : React PEG with tert-butyl acrylate to form hydroxyl-PEG-propanoic acid tert-butyl ester.
-
Sulfonylation : Treat with p-toluenesulfonyl chloride to introduce a leaving group.
-
Amination : Replace tosyl group with ammonia to generate NH₂-PEG-tBu.
-
Biotin Activation : React biotin with NHS/DCC to form Biotin-NHS.
-
Coupling : Combine NH₂-PEG-tBu with Biotin-NHS in DMF, catalyzed by triethylamine.
-
Deprotection : Remove tert-butyl groups using trifluoroacetic acid.
Yield : 70–85% for PEG2 derivatives .
Key Reaction Data
Stability and Storage
Comparative Analysis
| Feature | This compound | Biotin-PEG2-Amine |
|---|---|---|
| Reactive Group | Carboxylic Acid (-COOH) | Primary Amine (-NH₂) |
| Common Targets | Amines, Surfaces | NHS Esters, Carboxyls |
| Solubility in DMSO | >100 mg/mL | >150 mg/mL |
| Streptavidin Binding | Yes (Kd ~10⁻¹⁵ M) | Yes (Kd ~10⁻¹⁵ M) |
Q & A
Basic Research Questions
Q. What are the structural components and functional roles of Biotin-PEG2-COOH in bioconjugation experiments?
- Answer : this compound comprises three functional elements: (1) a biotin moiety for high-affinity binding to streptavidin/avidin systems, enabling detection and isolation; (2) a polyethylene glycol (PEG) spacer (2 ethylene glycol units) enhancing solubility, reducing steric hindrance, and improving biocompatibility; (3) a terminal carboxyl (-COOH) group for covalent conjugation to amine-containing biomolecules (e.g., proteins, peptides) via carbodiimide crosslinkers like EDC/NHS. This structure facilitates applications in protein labeling, drug delivery, and surface functionalization .
Q. How should researchers design initial experiments to conjugate this compound to proteins while minimizing non-specific binding?
- Answer :
- Reaction Conditions : Use pH 7–9 buffers (e.g., PBS) to activate the carboxyl group with EDC/NHS. Optimize molar ratios (typically 5–10:1, this compound:protein) to avoid over-labeling.
- Purification : Remove excess reagent via dialysis (using a 3–5 kDa MWCO membrane) or size-exclusion chromatography.
- Validation : Confirm conjugation via SDS-PAGE (gel shift), Western blot with streptavidin-HRP, or MALDI-TOF for mass verification. Include negative controls (e.g., reactions without EDC/NHS) to assess non-specific binding .
Q. What methods are recommended for characterizing the purity and molecular weight of this compound?
- Answer :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 280 nm) to assess purity.
- LC-MS : Confirm molecular weight (e.g., [M+H]+ ion for this compound: expected ~500–600 Da) and detect impurities.
- NMR : ¹H NMR in D₂O or DMSO-d₆ to verify PEG spacer integrity and absence of unreacted precursors .
Advanced Research Questions
Q. How can reaction efficiency between this compound and amine-containing biomolecules be optimized under varying pH conditions?
- Answer :
- pH Optimization : Conduct kinetic studies at pH 6.5–9.0 to identify optimal activation (higher pH favors NHS ester stability but may denature proteins).
- Crosslinker Screening : Compare EDC/NHS with alternatives like DMTMM or sulfo-NHS for improved water solubility.
- Quantitative Analysis : Use fluorescamine assays to measure free amines pre-/post-conjugation, or quantify biotin incorporation via HABA/avidin displacement assays .
Q. What strategies resolve discrepancies in conjugation efficiency data across studies using this compound?
- Answer :
- Variable Control : Standardize reagent sources (e.g., PEG length, batch-to-batch variability), buffer ionic strength, and temperature.
- Side Reaction Mitigation : Add quenching agents (e.g., glycine) post-reaction to terminate unreacted NHS esters.
- Analytical Harmonization : Use orthogonal methods (e.g., SEC-MALS for size distribution, SPR for binding kinetics) to cross-validate results. Reference studies reporting >90% efficiency under controlled conditions .
Q. How can researchers verify the site-specificity of this compound modifications on proteins?
- Answer :
- Tryptic Digestion + LC-MS/MS : Map biotinylation sites by identifying PEG-modified lysine residues.
- Differential Labeling : Use thiol-reactive biotin derivatives (e.g., Biotin-PEG2-maleimide) as a negative control to distinguish amine-specific labeling.
- Structural Modeling : Predict solvent-accessible lysines using tools like PyMOL to rationalize modification patterns .
Experimental Design & Data Analysis
Q. What statistical approaches are critical for analyzing dose-response data in this compound-based drug delivery studies?
- Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
- Error Propagation : Use bootstrapping or Monte Carlo simulations to quantify uncertainty in fitted parameters.
- Outlier Detection : Apply Grubbs’ test or leverage residual analysis during curve fitting .
Q. How should researchers document this compound synthesis protocols to ensure reproducibility?
- Answer :
- Detailed Descriptions : Specify PEG chain length (n=2), solvent systems (e.g., DMF for NHS ester activation), and purification steps (e.g., precipitation in cold ether).
- Characterization Data : Include HPLC chromatograms, LC-MS spectra, and ¹H NMR peaks (e.g., δ 3.5–3.7 ppm for PEG protons).
- Batch Records : Track storage conditions (-20°C under argon) and lot-specific variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
